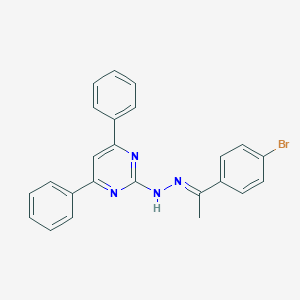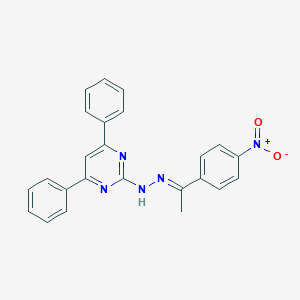
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide, also known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMH-21 belongs to the class of hydrazones and has been reported to exhibit promising anticancer activity against a variety of cancer types.
Mecanismo De Acción
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide exerts its anticancer effects by targeting the DNA damage response (DDR) pathway. DDR is a complex network of signaling pathways that are activated in response to DNA damage, and it plays a crucial role in maintaining genomic stability. This compound inhibits the activity of the DDR protein RAD51, which is essential for repairing DNA damage. Inhibition of RAD51 leads to the accumulation of DNA damage, which triggers the activation of the caspase cascade and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, which makes it an attractive candidate for cancer therapy. It has been reported to induce cell cycle arrest in cancer cells, which prevents their proliferation. This compound also inhibits the expression of various proteins that are involved in cancer progression, such as matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide has several advantages for lab experiments. It is easy to synthesize and has high purity, which makes it suitable for in vitro and in vivo studies. This compound has been shown to have good stability in various solvents and under different pH conditions. However, one limitation of this compound is that it has poor water solubility, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide has shown promising results in preclinical studies, and several research directions can be explored to further understand its therapeutic potential. One future direction could be to investigate the combination of this compound with other anticancer agents to enhance its efficacy. Another direction could be to develop this compound derivatives with improved water solubility and bioavailability. Additionally, more studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo, which will help in the development of effective dosing regimens for clinical trials.
Conclusion:
In conclusion, this compound is a promising anticancer agent that has shown significant potential in preclinical studies. Its mechanism of action involves targeting the DDR pathway, which is critical for maintaining genomic stability. This compound has minimal toxicity in normal cells and inhibits cancer cell proliferation and invasion. Although this compound has some limitations, such as poor water solubility, several research directions can be explored to further understand its therapeutic potential.
Métodos De Síntesis
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide can be synthesized by the condensation reaction of 2,6-pyridinedicarboxylic acid hydrazide with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
N'~2~,N'~6~-bis(2-methoxybenzylidene)-2,6-pyridinedicarbohydrazide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, colon cancer, and pancreatic cancer cells. This compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, which is a crucial pathway for cell death. This compound has also been reported to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.
Propiedades
Fórmula molecular |
C23H21N5O4 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H21N5O4/c1-31-20-12-5-3-8-16(20)14-24-27-22(29)18-10-7-11-19(26-18)23(30)28-25-15-17-9-4-6-13-21(17)32-2/h3-15H,1-2H3,(H,27,29)(H,28,30)/b24-14-,25-15- |
Clave InChI |
DINGXHCDCNNHOD-MQDDAKQZSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N\NC(=O)C2=NC(=CC=C2)C(=O)N/N=C\C3=CC=CC=C3OC |
SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC=CC=C3OC |
SMILES canónico |
COC1=CC=CC=C1C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)


![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)

![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)
![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)

